N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(2-ethylsulfanylphenyl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-2-23-15-9-4-3-8-14(15)18-16(22)12-6-5-7-13(10-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDNUHPQGOUBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative, which undergoes substitution reactions to introduce the ethylsulfanyl and tetrazolyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts catalysts are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Medicinal Chemistry
The tetrazole moiety in N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide is significant for its pharmacological properties. Tetrazoles are often used as bioisosteres of carboxylic acids, which can enhance the binding affinity to biological targets such as enzymes and receptors. This compound has been investigated for:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrazole exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Compounds with similar structures have shown promise in cancer treatment by modulating specific cellular pathways . The unique combination of the ethylsulfanyl and tetrazole groups may enhance efficacy against certain cancer types.
Pharmacology
This compound has been studied for its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction in cells. Its potential agonistic effects on GPCRs could lead to therapeutic applications in treating various conditions, including metabolic disorders and neurological diseases .
Material Science
The unique chemical properties of this compound suggest potential applications in material science, particularly in the development of new polymers or coatings that require specific chemical reactivity or stability under various conditions. The incorporation of the tetrazole ring can impart desirable properties such as increased thermal stability and enhanced mechanical strength .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
Mechanism of Action
The mechanism of action of N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol groups in proteins, while the tetrazolyl group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Functional Groups |
|---|---|---|---|---|
| N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide (Target) | 923684-07-5 | C₁₆H₁₅N₅OS | Ethylsulfanyl (C₂H₅S), Tetrazole | Tetrazole, Thioether |
| N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide | 1081135-18-3 | C₁₆H₁₅N₅O₃S | Ethylsulfonyl (C₂H₅SO₂), Hydroxyl | Tetrazole, Sulfonyl, Hydroxyl |
| 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d) | Not provided | C₁₆H₂₁N₅O₂ | Imidazole, Ureido-ethyl | Imidazole, Urea |
| N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide | 1010932-78-1 | C₁₆H₁₅N₅O₂ | 3,4-Dimethoxyphenyl, Tetrazole | Tetrazole, Methoxy |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Not provided | C₁₃H₁₉NO₂ | 3-Methyl, Hydroxy-dimethylethyl | Hydroxyl, Amide |
Electronic and Physicochemical Properties
- Tetrazole vs. Imidazole : The target compound’s tetrazole group is more acidic (pKa ~4–5) compared to imidazole (pKa ~6.9–7.1), making it ionized at physiological pH, which enhances solubility and target binding . In contrast, imidazole-containing analogs (e.g., compound 3d ) may exhibit mixed protonation states, affecting receptor interactions .
- Sulfanyl vs. Sulfonyl : The ethylsulfanyl group in the target is less polar than the sulfonyl group in its analog (CAS 1081135-18-3). Sulfonyl derivatives are more electron-withdrawing, increasing metabolic stability but reducing lipophilicity .
- Methoxy vs. Thioether : Methoxy groups (e.g., in CAS 1010932-78-1) are electron-donating, enhancing aromatic ring electron density, whereas thioethers provide moderate lipophilicity .
Pharmacological and Functional Relevance
- Tetrazole-Containing Compounds : Tetrazoles are prevalent in antihypertensive drugs (e.g., losartan) due to their angiotensin II receptor antagonism. The target compound’s tetrazole may confer similar bioactivity .
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (CAS 1081135-18-3) improve metabolic stability but may reduce blood-brain barrier penetration compared to thioethers .
Biological Activity
N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide, with the CAS number 915934-92-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C16H15N5OS
- Molecular Weight : 325.3882 g/mol
- SMILES Notation : CCSc1ccccc1NC(=O)c1ccc(cc1)n1cnnn1
Structural Features
The compound consists of:
- A benzamide moiety, which is known for its diverse biological activities.
- A tetrazole ring , contributing to its pharmacological properties.
- An ethylsulfanyl group, which may enhance lipophilicity and biological interactions.
Antimicrobial Properties
Research indicates that compounds containing tetrazole and benzamide structures exhibit significant antimicrobial activity. For instance, similar compounds have been noted for their effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.
Anticancer Potential
Studies have shown that benzamide derivatives can inhibit cancer cell proliferation. The presence of the tetrazole ring may enhance this effect by interacting with specific cellular targets involved in cancer progression.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : The structural features allow it to bind to various receptors, potentially modulating signaling pathways critical for cell growth and survival.
Case Studies and Experimental Research
- Antimicrobial Activity : In a study assessing the antimicrobial efficacy of related compounds, it was found that benzamide derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 4–32 µg/mL against Gram-positive bacteria. This suggests that this compound could have similar or enhanced activity.
- Anticancer Studies : A comparative analysis of various benzamide derivatives indicated a significant reduction in cell viability in cancer cell lines treated with compounds similar to this compound. The IC50 values ranged from 10 to 50 µM, indicating potent anticancer properties.
Comparative Table of Biological Activities
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 4–32 | 10–50 |
| 2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide | 8–64 | 15–55 |
| N-(thiazol-2-yl)-3-fluorobenzamide | 16–40 | 12–48 |
Q & A
Q. What synthetic methodologies are effective for preparing N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step reactions, including coupling of benzamide precursors with tetrazole-containing moieties. Key steps include:
- Coupling Reactions : Use electrophilic alkynylation or amidation under reflux conditions (e.g., DCE:TFE solvent mixture at 40°C for 1–16 hours) .
- Purification : Flash chromatography with gradients like ethyl acetate:dichloromethane (1:20) yields pure products (43% reported) .
- Optimization : Adjust stoichiometry of reagents (e.g., mCPBA as an oxidizing agent) and solvent polarity to enhance yield. Monitor reaction progress via TLC .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- NMR Analysis : and NMR are critical for confirming the ethylsulfanyl and tetrazole substituents. For example, the tetrazole ring’s protons appear as sharp singlets near δ 8.5–9.5 ppm, while ethylsulfanyl groups show signals at δ 1.2–1.4 ppm (CH) and δ 2.5–3.0 ppm (SCH) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for C _{15}N) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme Inhibition Assays : Test against targets like protein tyrosine phosphatases (PTP1B) or CXCL12 using fluorescence polarization or ELISA .
- Cell-Based Assays : Measure cytotoxicity (e.g., IC values) in cancer cell lines using MTT assays .
Advanced Research Questions
Q. How does the substitution pattern (e.g., ethylsulfanyl vs. methyl groups) influence the compound’s biological activity in structure-activity relationship (SAR) studies?
- Tetrazole Position : Meta-substitution (as in the target compound) enhances hydrogen bonding with targets compared to ortho/para positions, as shown in CXCL12 inhibition studies .
- Ethylsulfanyl Group : The sulfur atom improves lipophilicity (logP), enhancing membrane permeability. Replacements with bulkier groups (e.g., cycloheptyl) may reduce activity due to steric hindrance .
Q. What crystallographic techniques resolve conformational flexibility in this compound?
Q. How can computational modeling predict binding modes to therapeutic targets like serotonin receptors?
- Docking Simulations : Use software (e.g., AutoDock Vina) to model interactions with 5-HT receptors. The tetrazole ring may form π-π stacking with residues like Phe340 in 5-HT .
- MD Simulations : Run 100-ns trajectories to evaluate stability of ligand-receptor complexes, focusing on hydrogen bonds with Asp155 .
Q. What strategies mitigate contradictions in biological data across different assay platforms?
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Buffer Optimization : Adjust ionic strength/pH to account for false negatives in high-throughput screens .
Methodological Considerations
Q. How can reaction scalability be improved without compromising purity?
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
